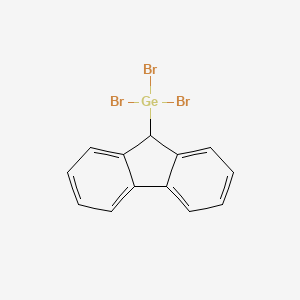
Tribromo(9H-fluoren-9-YL)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(9H-fluoren-9-YL)germane is a chemical compound with the molecular formula C13H9Br3Ge It consists of a fluorene moiety bonded to a germanium atom, which is further substituted with three bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(9H-fluoren-9-YL)germane typically involves the reaction of 9H-fluorene with germanium tetrachloride (GeCl4) in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure the selective formation of the tribromo derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tribromo(9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted fluorenylgermanes.
Oxidation Reactions: Formation of germanium oxides.
Reduction Reactions: Formation of lower oxidation state germanium compounds.
Scientific Research Applications
Tribromo(9H-fluoren-9-YL)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Tribromo(9H-fluoren-9-YL)germane involves its interaction with various molecular targets and pathways. The bromine atoms and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
Dibromo(9H-fluoren-9-YL)germane: Similar structure but with two bromine atoms instead of three.
Tribromo(9H-fluoren-9-YL)silane: Similar structure but with a silicon atom instead of germanium.
Tribromo(9H-fluoren-9-YL)tin: Similar structure but with a tin atom instead of germanium.
Uniqueness
Tribromo(9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs
Properties
CAS No. |
194018-37-6 |
|---|---|
Molecular Formula |
C13H9Br3Ge |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tribromo(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C13H9Br3Ge/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
InChI Key |
UVDCKGXWBNTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Ge](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


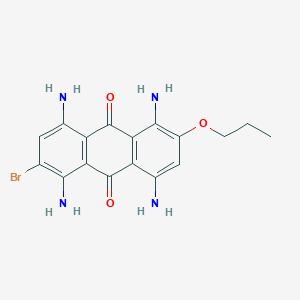
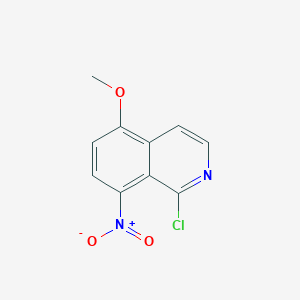
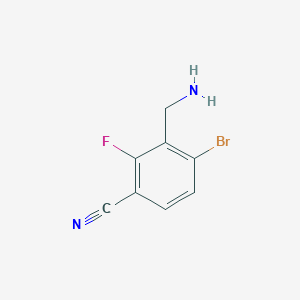
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
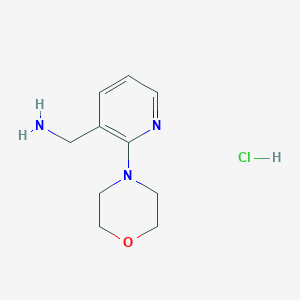
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
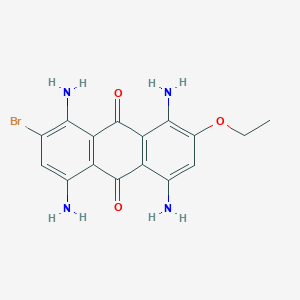
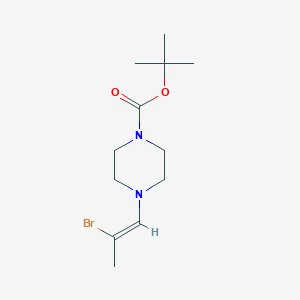
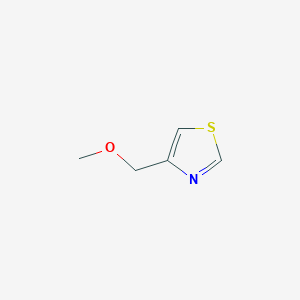
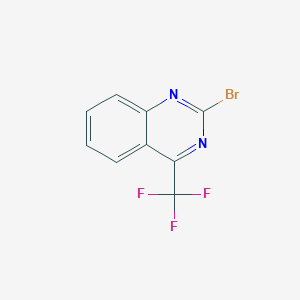
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
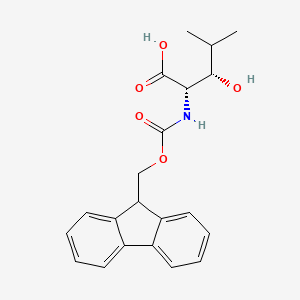
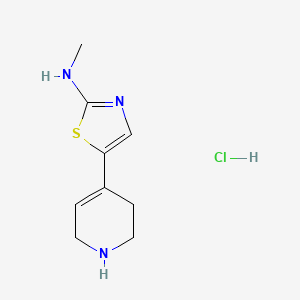
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
